Heptyl undecylenate
CAS No.: 68141-27-5
Cat. No.: VC3715699
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68141-27-5 |
|---|---|
| Molecular Formula | C18H34O2 |
| Molecular Weight | 282.5 g/mol |
| IUPAC Name | heptyl undec-10-enoate |
| Standard InChI | InChI=1S/C18H34O2/c1-3-5-7-9-10-11-12-14-16-18(19)20-17-15-13-8-6-4-2/h3H,1,4-17H2,2H3 |
| Standard InChI Key | NLMOQNHZOQGLSZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCOC(=O)CCCCCCCCC=C |
| Canonical SMILES | CCCCCCCOC(=O)CCCCCCCCC=C |
Introduction
Chemical Identity and Structural Properties
Heptyl undecylenate is an ester formed from heptyl alcohol and 10-undecenoic acid (undecylenic acid). The compound features a characteristic ester linkage connecting a 7-carbon alcohol chain to an 11-carbon acid chain with a terminal double bond.
Chemical Identification
Heptyl undecylenate can be identified through several standard chemical identifiers as presented in Table 1:
| Parameter | Specification |
|---|---|
| IUPAC Name | Heptyl undec-10-enoate |
| CAS Number | 68141-27-5 |
| Molecular Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.47 g/mol |
| Synonyms | 10-Undecenoic acid heptyl ester, Heptyl 10-undecylenate |
| UNII | W77QUB6GXO |
Table 1: Chemical identification parameters for heptyl undecylenate
Physical and Chemical Properties
The physical and chemical properties of heptyl undecylenate contribute to its applications and handling requirements. These properties are summarized in Table 2:
| Property | Value |
|---|---|
| Physical State | Colorless to pale yellow liquid |
| Density | 0.871 g/cm³ |
| Boiling Point | 351°C at 760 mmHg |
| Flash Point | 154°C |
| Specific Gravity (25°C) | 0.8600-0.8800 |
| Refractive Index | 1.448 |
| LogP | 5.80680 |
| Purity (Commercial) | ≥98% |
| Acid Value | ≤2 |
Table 2: Physical and chemical properties of heptyl undecylenate
The compound's high boiling point and flash point indicate thermal stability, while its LogP value suggests good lipophilicity, contributing to its effectiveness in skin care formulations. The refractive index and specific gravity provide important parameters for quality control and identification purposes.
Synthesis and Production Methods
Synthetic Pathway
Heptyl undecylenate is synthesized through an esterification reaction between heptyl alcohol and 10-undecenoic acid. The reaction typically employs acid catalysis and may include the removal of water to drive the equilibrium toward the ester product.
Source Materials
10-Undecenoic acid, a key starting material, is derived from natural sources, specifically through the pyrolysis (cracking) of castor oil . This connection to renewable resources has increased the compound's appeal as a "greener" alternative to petroleum-derived ingredients in cosmetic formulations.
The production process generally follows sustainable chemistry principles, as the primary raw material (castor oil) is obtained from plant sources. This aspect aligns with growing consumer demand for naturally-derived cosmetic ingredients.
Applications in Cosmetics and Personal Care
Emollient and Skin Conditioning Properties
Heptyl undecylenate functions primarily as an emollient in cosmetic and personal care products. Its molecular structure allows it to form a semi-occlusive layer on the skin surface, preventing moisture loss and maintaining hydration levels .
Specific Applications
The compound finds application in numerous cosmetic and personal care formulations, including:
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Moisturizing creams and lotions
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Sun protection products
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Hair care products (shampoos, conditioners)
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Facial care products (massage creams, oil-control formulations)
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Eye cosmetics (eyeliners)
These diverse applications demonstrate the compound's versatility and effectiveness across multiple product categories in the personal care sector.
Comparative Advantages
Heptyl undecylenate presents several advantages over traditional ingredients:
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It serves as a plant-derived alternative to silicone and mineral oil-based ingredients
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The compound exhibits good skin compatibility with minimal irritation potential
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Its emollient properties combine with potential antimicrobial activity, offering multifunctional benefits
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The natural origin aligns with clean beauty and sustainable formulation trends
Research Findings and Case Studies
Skin Hydration Efficacy
Research evaluating the efficacy of heptyl undecylenate as a skin conditioning agent has shown promising results. Studies have demonstrated significant improvements in skin hydration levels compared to control formulations lacking the compound. This evidence supports its continued use in moisturizing products.
Antimicrobial Activity Assessment
A significant comparative study investigated the antimicrobial properties of heptyl undecylenate alongside Magnolia officinalis bark extract. The research demonstrated notable antimicrobial activity for heptyl undecylenate (commercially referred to as A-Silkne in some formulations), suggesting its potential as a natural preservative in cosmetic formulations .
Market Overview
Global Market Presence
The global market for heptyl undecylenate spans multiple regions, including Europe, Asia, and North America. The compound is supplied by various manufacturers and distributors, with applications primarily in the cosmetics and personal care sectors .
Market Trends and Future Outlook
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